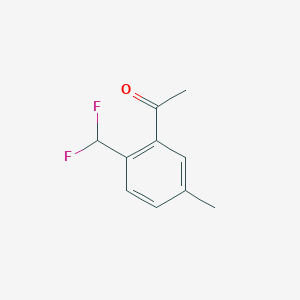

1-(2-(Difluoromethyl)-5-methylphenyl)ethan-1-one

CAS No.:

Cat. No.: VC13505625

Molecular Formula: C10H10F2O

Molecular Weight: 184.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H10F2O |

|---|---|

| Molecular Weight | 184.18 g/mol |

| IUPAC Name | 1-[2-(difluoromethyl)-5-methylphenyl]ethanone |

| Standard InChI | InChI=1S/C10H10F2O/c1-6-3-4-8(10(11)12)9(5-6)7(2)13/h3-5,10H,1-2H3 |

| Standard InChI Key | PPUYCAMUZVGLNG-UHFFFAOYSA-N |

| SMILES | CC1=CC(=C(C=C1)C(F)F)C(=O)C |

| Canonical SMILES | CC1=CC(=C(C=C1)C(F)F)C(=O)C |

Introduction

1-(2-(Difluoromethyl)-5-methylphenyl)ethan-1-one is a synthetic organic compound with the molecular formula and a molecular weight of 184.18 g/mol. It is categorized as an aromatic ketone due to the presence of a phenyl ring substituted with a difluoromethyl group, a methyl group, and an ethanone moiety.

Key Identifiers

-

IUPAC Name: 1-[2-(difluoromethyl)-5-methylphenyl]ethanone

-

CAS Number: 1780446-98-1

-

PubChem CID: 84659471

Structural Features

The compound consists of:

-

A benzene ring substituted at the ortho position with a difluoromethyl group ().

-

A methyl group () at the meta position.

-

An ethanone group () directly attached to the benzene ring.

Computed Descriptors

Synthesis

The synthesis of this compound typically involves Friedel-Crafts acylation reactions, where a difluoromethyl-substituted benzene derivative reacts with acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst (e.g., aluminum chloride). Detailed reaction conditions are not readily available in the provided sources.

Potential Applications

While specific applications for this compound are not explicitly documented, its structural features suggest potential uses in:

-

Pharmaceuticals: As an intermediate in synthesizing biologically active molecules.

-

Materials Science: For creating fluorinated aromatic compounds with unique properties such as hydrophobicity or thermal stability.

-

Agrochemicals: As a precursor for pesticides or herbicides due to its fluorinated structure.

Storage Recommendations

The compound should be stored in a cool, dry place away from light and moisture to prevent degradation.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume